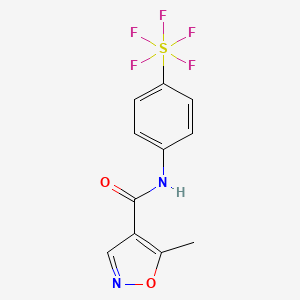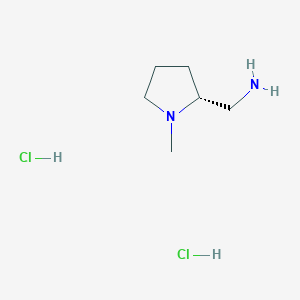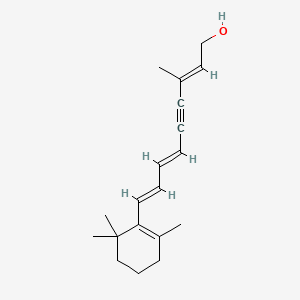
7-Demethyl-11,12-didehydro-3-methyl Retinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Demethyl-11,12-didehydro-3-methyl Retinol is a chemical compound with the molecular formula C19H26O and a molecular weight of 270.41 g/mol. It is an intermediate used in the synthesis of 11-cis-Retinoic Acid, a retinoid compound known for its reduced toxicity compared to its parent retinoid.
Vorbereitungsmethoden
The synthesis of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves several steps, typically starting from simpler organic compounds. The synthetic routes often include:
Formation of the cyclohexene ring: This step involves the formation of the cyclohexene ring, which is a crucial part of the compound’s structure.
Introduction of the methyl group: The methyl group is introduced at the 3rd position of the molecule.
Dehydrogenation and demethylation: These steps involve the removal of hydrogen and methyl groups to achieve the desired structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
7-Demethyl-11,12-didehydro-3-methyl Retinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Demethyl-11,12-didehydro-3-methyl Retinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other retinoid compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in reducing toxicity compared to other retinoids.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to retinoid receptors, which are involved in regulating gene expression and cellular differentiation. The exact pathways and molecular targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
7-Demethyl-11,12-didehydro-3-methyl Retinol can be compared with other similar compounds, such as:
Retinol: The parent compound, known for its role in vision and cellular growth.
11-cis-Retinoic Acid: A derivative with reduced toxicity and specific therapeutic applications.
All-trans-Retinoic Acid: Another derivative with distinct biological effects and applications.
The uniqueness of this compound lies in its specific structure and reduced toxicity, making it a valuable intermediate in the synthesis of other retinoid compounds.
Eigenschaften
Molekularformel |
C19H26O |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(2E,6E,8E)-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol |
InChI |
InChI=1S/C19H26O/c1-16(13-15-20)10-7-5-6-8-12-18-17(2)11-9-14-19(18,3)4/h5-6,8,12-13,20H,9,11,14-15H2,1-4H3/b6-5+,12-8+,16-13+ |
InChI-Schlüssel |
GDDFUBVHYJWWQZ-WOEBEGRMSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C=C/C#C/C(=C/CO)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC=CC#CC(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


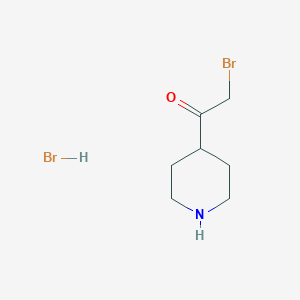
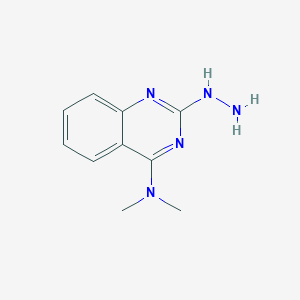
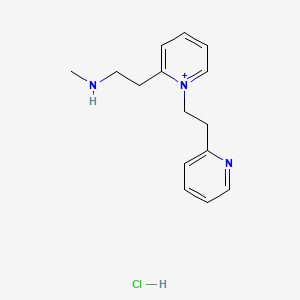

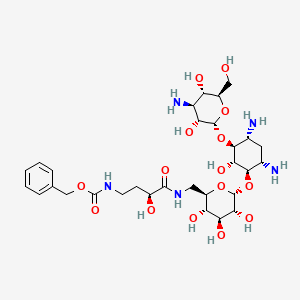
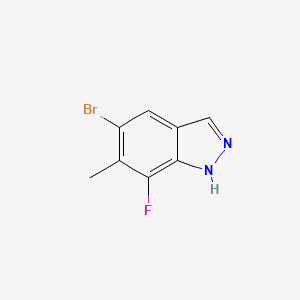
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
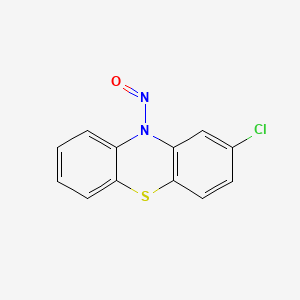
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
